molecular formula C15H23N3O3S B2868642 4-(3,4-dimethylphenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide CAS No. 694461-55-7

4-(3,4-dimethylphenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B2868642
CAS No.: 694461-55-7
M. Wt: 325.43
InChI Key: IXKAYJVCMUDJMW-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is a piperazine-derived compound featuring a 3,4-dimethylphenyl sulfonyl group and an N,N-dimethyl carboxamide moiety. This compound’s structural motifs are common in drug discovery, particularly for targets requiring sulfonamide or carboxamide pharmacophores, such as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-5-6-14(11-13(12)2)22(20,21)18-9-7-17(8-10-18)15(19)16(3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKAYJVCMUDJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N,N-dimethylpiperazine-1-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The sulfonyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3,4-Dimethylbenzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues and their distinguishing features:

Compound Name (Reference) Sulfonyl/Carboxamide Substituents Key Structural Differences Predicted Properties
Target Compound 3,4-Dimethylphenyl sulfonyl; N,N-dimethylamide Reference structure Moderate solubility, high metabolic stability
ChemBridge-7834859 3,4-Dimethylphenyl sulfonyl; N-methyl, N-(4-methylphenyl)amide Bulkier aryl group on carboxamide Reduced solubility, enhanced steric hindrance
4-(Mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)piperazine-1-carboxamide 2,4,6-Trimethylphenyl (mesityl) sulfonyl; same carboxamide Larger sulfonyl group Lower solubility, potential for crystal packing issues
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide No sulfonyl; 4-chlorophenyl carboxamide Lack of sulfonyl, ethyl-piperazine substitution Higher polarity, increased hydrogen bonding
N-(4-Fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Quinazolinone-methyl substituent; fluorophenyl Bulky heterocyclic group Enhanced target specificity, lower logP

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The target compound’s N,N-dimethyl carboxamide increases logP compared to aryl-substituted analogues (e.g., A3 in ).
    • Mesitylsulfonyl derivatives () exhibit higher logP due to bulky hydrophobic groups.
  • Solubility :
    • Polar substituents (e.g., 4-chlorophenyl in ) improve aqueous solubility, whereas mesityl or dimethylphenyl groups reduce it.
  • Metabolic Stability :
    • N,N-Dimethyl carboxamide (target) resists oxidative metabolism better than N-aryl variants (e.g., ), which are prone to cytochrome P450-mediated modifications.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~365.5 3.2 1 (NH) 5
ChemBridge-7834859 ~427.5 4.1 1 (NH) 5
Mesitylsulfonyl Derivative ~455.6 4.8 1 (NH) 5
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ~297.8 2.5 1 (NH) 3

*Predicted using fragment-based methods.

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